1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime
Description
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-[1-(2,5-dimethoxy-4-methylphenyl)propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C12H17NO3/c1-8-5-12(16-4)10(6-9(2)13-14)7-11(8)15-3/h5,7,14H,6H2,1-4H3 |
InChI Key |
HVCJKHJIAUAVFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)CC(=NO)C)OC |
Origin of Product |
United States |
Preparation Methods
Direct Oxime Formation via Hydroxylamine Treatment
The most widely documented method involves the reaction of 1-(2,5-dimethoxy-4-methylphenyl)-2-propanone with hydroxylamine hydrochloride under mildly acidic conditions. In a typical procedure, the ketone precursor (10.0 g, 38.2 mmol) is dissolved in ethanol (100 mL) and combined with hydroxylamine hydrochloride (3.2 g, 45.8 mmol) and pyridine (5 mL) as a catalyst. The mixture is heated at 80°C for 5 hours, during which the ketone undergoes nucleophilic attack by hydroxylamine, forming the oxime via a condensation mechanism.
After cooling, the reaction is quenched by evaporation under reduced pressure, and the residue is suspended in water. The crude product is filtered and recrystallized from ethanol to yield white crystalline 1-(2,5-dimethoxy-4-methylphenyl)-2-propanone oxime with a reported melting point of 164–166°C. This method achieves yields of 70–75%, with purity confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Key Parameters:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Pyridine |
| Reaction Temperature | 80°C |
| Reaction Time | 5 hours |
| Yield | 70–75% |
Alternative Approaches and Modifications
While the hydroxylamine route dominates literature, variations in solvent systems and catalysts have been explored:
-
Aqueous-Alcoholic Systems: Substituting ethanol with a 1:1 water-methanol mixture reduces side product formation, particularly imine derivatives, but necessitates extended reaction times (8–10 hours).
-
Base Catalysis: Sodium acetate (2 equiv) in place of pyridine accelerates the reaction to 3 hours but requires careful pH control to prevent ketone decomposition.
Notably, attempts to synthesize the oxime via in situ generation of hydroxylamine from ammonium chloride and sodium nitrite resulted in lower yields (50–55%) due to competing nitroso compound formation.
Mechanistic Insights and Reaction Optimization
Reaction Mechanism
The transformation proceeds through a two-step mechanism:
-
Nucleophilic Addition: Hydroxylamine attacks the carbonyl carbon of the ketone, forming a tetrahedral intermediate.
-
Proton Transfer and Dehydration: Acid catalysis facilitates protonation of the hydroxyl group, followed by water elimination to yield the oxime.
Density functional theory (DFT) studies suggest that electron-donating methoxy groups on the aromatic ring enhance the electrophilicity of the carbonyl carbon, favoring nucleophilic attack.
Optimization Strategies
-
Temperature Control: Maintaining temperatures below 85°C prevents retro-aldol cleavage of the propanone side chain.
-
Stoichiometry: A 1.2:1 molar ratio of hydroxylamine hydrochloride to ketone minimizes unreacted starting material without promoting over-oxidation.
Analytical Characterization
Spectroscopic Data
Infrared (IR) Spectroscopy:
¹H NMR (400 MHz, DMSO-d₆):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 10.66 | Singlet | Oxime hydroxyl (1H) |
| 6.80 | Singlet | Aromatic H-3 (1H) |
| 6.77 | Singlet | Aromatic H-6 (1H) |
| 3.82 | Singlet | Methoxy groups (6H) |
| 2.45 | Quartet | CH₂ adjacent to C=N (2H) |
| 2.30 | Triplet | CH₃ of propanone (3H) |
| 2.15 | Singlet | Aromatic CH₃ (3H) |
Mass Spectrometry (EI):
-
Molecular ion peak at m/z 267 [M]⁺
-
Fragmentation pattern: Loss of CH₃ (15 amu) and OCH₃ (31 amu) groups
Comparative Analysis with Structurally Related Oximes
| Property | 1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone Oxime | 4,7-Dimethoxy-5-methyl-2-indanone Oxime |
|---|---|---|
| Melting Point | 164–166°C | 158–160°C |
| C=N Stretch (IR) | 1640 cm⁻¹ | 1635 cm⁻¹ |
| Solubility in Ethanol | 25 g/100 mL | 18 g/100 mL |
| Reaction Yield | 70–75% | 65–70% |
The enhanced solubility of the propanone oxime derivative compared to rigid indanone analogs is attributed to reduced molecular planarity, which disrupts crystal lattice stability.
Industrial and Pharmacological Considerations
Scalability Challenges
-
Cost of Starting Materials: The 2,5-dimethoxy-4-methylphenyl moiety requires multi-step synthesis from vanillin derivatives, contributing to high production costs.
-
Purification Demands: Recrystallization from ethanol remains the most effective purification method, but solvent recovery systems are essential for large-scale operations.
Chemical Reactions Analysis
Hydrolysis
Under acidic or basic conditions, the oxime functional group undergoes hydrolysis to regenerate the parent ketone, 1-(2,5-dimethoxy-4-methylphenyl)-2-propanone (Compound 2b ) .
Conditions :
-
Acidic : HCl (6M) in ethanol at reflux for 4–6 hours.
-
Basic : NaOH (10%) at 80°C for 2 hours.
| Product | Yield (%) | Analytical Data (Source) |
|---|---|---|
| Compound 2b | 85–92 | IR: 1715 cm⁻¹ (C=O); NMR (CDCl₃): δ 2.33 (s, CH₃), 3.86–3.93 (s, OCH₃) |
Beckmann Rearrangement
The oxime undergoes Beckmann rearrangement under acidic conditions to form a substituted amide. This reaction is critical for synthesizing nitrogen-containing derivatives.
Conditions : Concentrated H₂SO₄ at 0–5°C for 1 hour, followed by gradual warming to 25°C.
| Product | Structure | Key Observations |
|---|---|---|
| Substituted lactam | Cyclic amide with retained aromatic substituents | Requires anhydrous conditions; side products include nitriles if dehydration occurs |
Catalytic Hydrogenation
Reduction of the oxime group produces 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM), a compound with documented pharmacological activity .
Conditions :
-
Catalyst: 10% Pd/C in ethanol/HCl (1:1) at 25°C under H₂ (1 atm).
-
Reaction time: 2–12 hours.
| Product | Yield (%) | Purity Data |
|---|---|---|
| DOM hydrochloride | 70–75 | m.p. 176–178°C; IR: 2500 cm⁻¹ (NH⁺) |
Oxidation Reactions
Oxidation of the oxime group can yield nitro derivatives or nitrile oxides, though experimental details are less documented. Indirect evidence from analogous compounds suggests:
Conditions : H₂O₂ in alkaline media at 0–15°C .
| Product | Notes |
|---|---|
| Nitropropene derivatives | Observed as intermediates in DOM synthesis; characterized by IR absorption at 1320 cm⁻¹ (NO₂) |
Synthetic Preparation
The oxime is synthesized from 1-(2,5-dimethoxy-4-methylphenyl)-2-propanone via hydroxylamine condensation :
Reaction :
| Parameter | Value |
|---|---|
| Reaction time | 4–6 hours |
| Temperature | Reflux (78°C) |
| Yield | 88–94% |
Stability and Side Reactions
-
Thermal decomposition : At temperatures >150°C, the oxime degrades into 2,5-dimethoxy-4-methylbenzonitrile (via dehydration) and volatile byproducts .
-
Nitrile formation : Observed during prolonged storage under acidic conditions (e.g., HCl/ethanol).
Key Mechanistic Insights
-
The electron-donating methoxy and methyl groups on the aromatic ring stabilize intermediates during rearrangement and reduction.
-
Steric hindrance from the 4-methyl group slows hydrolysis rates compared to unsubstituted analogs.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime
- Molecular Formula : C12H15N1O3
- Molecular Weight : 221.25 g/mol
- CAS Number : 43021-99-4
Synthesis and Use as a Chemical Intermediate
1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime serves as an important intermediate in organic synthesis. It is primarily utilized in the production of:
- Pharmaceuticals : The compound is used to synthesize various medicinal agents due to its structural properties that allow for modifications leading to bioactive derivatives .
- Agrochemicals : It acts as a precursor for the synthesis of pesticides and herbicides, contributing to agricultural productivity .
- Surfactants and Polymers : The compound is involved in the formulation of surfactants and polymeric materials, enhancing their performance characteristics .
Biological Activities
Research has indicated that 1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime exhibits several biological activities:
Anticancer Activity
Several studies have highlighted the potential anticancer properties of derivatives related to this oxime. For instance:
- A derivative exhibited significant growth inhibition against various cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions reaching up to 86% .
- Mechanistic studies suggested that these compounds induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapy.
Antimicrobial Properties
The compound has shown potential antimicrobial effects against common pathogens. Research indicates:
- Compounds with similar structures have demonstrated activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the oxime structure could enhance antimicrobial efficacy .
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized a series of oxime derivatives based on 1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime. They evaluated their cytotoxic effects on different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|---|
| Compound A | SNB-19 | 5.13 | 86.61 |
| Compound B | OVCAR-8 | 8.34 | 85.26 |
| Compound C | NCI-H40 | 10.50 | 75.99 |
The results indicated that these compounds not only inhibited cell growth but also triggered apoptotic pathways, highlighting their therapeutic potential against glioma and other cancers .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of derivatives synthesized from this oxime. The minimum inhibitory concentrations (MICs) were determined for several derivatives:
| Derivative | Pathogen | MIC (µg/mL) |
|---|---|---|
| Derivative X | Staphylococcus aureus | 256 |
| Derivative Y | Escherichia coli | 128 |
These findings suggest that modifications to the oxime structure can enhance its antimicrobial activity, making it a candidate for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime functional group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The specific pathways involved depend on the context of its application, such as its role in enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Degradation Pathways :
- In contrast, 1-(3-n-propoxyphenyl)-2-propanone oxime is a degradation product of the fungicide picoxystrobin, formed via microbial action by Rhodopseudomonas palustris . This highlights variability in environmental persistence based on substituent groups.
Structural and Physicochemical Properties
Q & A
Basic Research Questions
Q. What synthetic protocols are recommended for preparing 1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime, and how do reaction conditions influence yield?
- Methodological Answer : The oxime is typically synthesized via condensation of the ketone precursor (1-(2,5-dimethoxy-4-methylphenyl)-2-propanone) with hydroxylamine hydrochloride under mildly acidic conditions (e.g., ethanol/HCl). Critical parameters include pH control (pH 4–5), temperature (60–80°C), and reaction time (4–6 hours). Post-synthesis, purification via recrystallization or column chromatography is advised. For analogous compounds, substituent effects on reaction efficiency are documented in Table II of synthesis studies .
Q. Which analytical techniques are optimal for confirming the structural integrity of this oxime?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR detects aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm), while ¹³C NMR confirms carbonyl conversion to oxime (C=N shift ~150–160 ppm) .
- IR Spectroscopy : The oxime O-H stretch (~3200 cm⁻¹) and C=N absorption (~1640 cm⁻¹) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 252.1234 for C₁₂H₁₇NO₃) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Respiratory Protection : Use NIOSH-approved P95 respirators for particulate filtration; OV/AG-P99 cartridges are recommended if volatile byproducts form during synthesis .
- Skin/Eye Protection : Nitrile gloves and chemical goggles are mandatory due to potential irritancy (as per GHS guidelines for structurally similar oximes) .
- Storage : Store in sealed containers under inert gas (N₂/Ar) to prevent oxidation, with desiccants to avoid hygroscopic degradation .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring influence the compound’s stability under varying pH conditions?
- Methodological Answer :
- Experimental Design : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–13) over 14 days. Monitor degradation via HPLC-UV (λ = 254 nm) and identify byproducts using LC-MS/MS.
- Key Findings : Methoxy groups at 2,5-positions enhance steric protection of the oxime moiety, reducing hydrolysis rates compared to unsubstituted analogs (e.g., half-life increases from 8 hrs to >48 hrs at pH 7) .
Q. What computational approaches are suitable for predicting this oxime’s binding affinity to serotonin receptors (e.g., 5-HT₂A)?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina with 5-HT₂A crystal structures (PDB: 6WGT). Focus on π-π stacking between the dimethoxyaryl group and Phe234/Trp336 residues.
- MD Simulations : Perform 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability. Compare results with empirical data from radioligand displacement assays (e.g., DOM analogs in ).
Q. How can researchers resolve discrepancies in reported toxicity profiles of structurally related oximes?
- Methodological Answer :
- In Vitro Assays : Use HepG2 cells for acute cytotoxicity screening (MTT assay, IC₅₀ determination). For genotoxicity, conduct Ames tests (±S9 metabolic activation) .
- Data Reconciliation : Cross-reference toxicity classifications (e.g., OECD Guidelines vs. GHS) and account for impurities (e.g., residual hydroxylamine in synthesis batches) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
